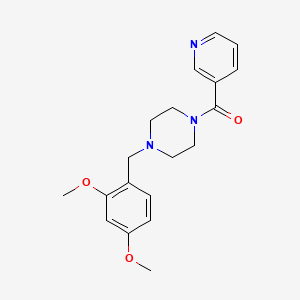

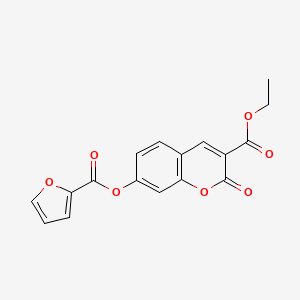

ethyl 7-(2-furoyloxy)-2-oxo-2H-chromene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of ethyl 7-(2-furoyloxy)-2-oxo-2H-chromene-3-carboxylate derivatives typically involves multi-step reactions, including Knoevenagel condensation, lactonization, and acylation reactions. These methods provide a pathway to introduce various substituents on the chromene nucleus, enabling the exploration of a wide range of chemical and physical properties (Bai Jing-hua, 2011). Additionally, reactions such as the condensation of salicylaldehydes with ethyl 4,4,4-trichloro-3-oxobutanoate have been developed to prepare ethyl 2-oxo-2H-chromene-3-carboxylates efficiently (M. Sairam et al., 2015).

Molecular Structure Analysis

The molecular structure of ethyl 7-(2-furoyloxy)-2-oxo-2H-chromene-3-carboxylate and its derivatives has been characterized by techniques such as X-ray crystallography, NMR, IR, and UV-vis spectroscopy. These studies reveal that the molecules are essentially planar except for the carboxylate substituent group, with supramolecular arrays arising from hydrogen bonds and intermolecular interactions (A. Galdámez et al., 2011). Hirshfeld surface analysis and a computational study have further elaborated on the crystal structures and molecular conformations of these compounds (L. Gomes et al., 2019).

Chemical Reactions and Properties

Ethyl 7-(2-furoyloxy)-2-oxo-2H-chromene-3-carboxylate and its analogs participate in a variety of chemical reactions, including three-component spiro heterocyclization and reactions with naphthalene-2,7-diol, leading to the formation of compounds with interesting antimicrobial activities (H. Radwan et al., 2020). The structure-activity relationship and molecular mechanisms of these derivatives have also been explored, highlighting their potential in overcoming drug resistance in cancer treatment (S. Das et al., 2009).

Physical Properties Analysis

The physical properties of ethyl 7-(2-furoyloxy)-2-oxo-2H-chromene-3-carboxylate derivatives, such as their crystalline structure, fluorescence, and photoluminescence, have been studied. These compounds exhibit strong blue-violet emission under ultraviolet light excitation, which is enhanced by the larger conjugation of the electron donor group moiety at the 7-position (Song et al., 2014).

Chemical Properties Analysis

The chemical properties of these derivatives, including their reactivity and interaction with other molecules, have been analyzed through spectroscopic methods and computational studies. These studies provide insights into the sites and nature of interactions, predicting potential applications in the synthesis of a wide range of heterocyclic compounds (R. N. Singh et al., 2014).

Eigenschaften

IUPAC Name |

ethyl 7-(furan-2-carbonyloxy)-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O7/c1-2-21-15(18)12-8-10-5-6-11(9-14(10)24-16(12)19)23-17(20)13-4-3-7-22-13/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUYZQVRGWGPMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2)OC(=O)C3=CC=CO3)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-phenylpropyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5669344.png)

![(3R*,5S*)-N-[1-(3-methylbenzyl)cyclopropyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5669348.png)

![5-{[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5669356.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5669368.png)

![4-hydroxy-2-[(3-propoxypiperidin-1-yl)methyl]quinoline-6-carboxamide](/img/structure/B5669374.png)

![2-[(1-phenylcyclohexyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5669376.png)

![N-[(3S*,4R*)-1-(1H-indazol-3-ylcarbonyl)-4-propylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5669381.png)

![3-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5669384.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B5669392.png)

![5-[(5-isobutyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-1-methylpyridin-2(1H)-one](/img/structure/B5669409.png)

![6-[4-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine](/img/structure/B5669440.png)